Sulfato de dibekacina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibekacin sulfate is an aminoglycoside antibiotic known for its potent antibacterial properties. It is a semisynthetic derivative of kanamycin, developed by Hamao Umezawa and collaborators for Meiji Seika . This compound is primarily used to target severe bacterial infections, especially those caused by Gram-negative bacteria . Dibekacin sulfate is often reserved for situations where other antibiotics have failed or are deemed inappropriate due to resistance or allergy concerns .

Aplicaciones Científicas De Investigación

Antimicrobial Efficacy

Dibekacin sulfate exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Staphylococcus epidermidis | 0.78 |

| Micrococcus flavus | 6.25 |

| Bacillus anthracis | 0.39 |

| Bacillus cereus | 1.56 |

| Escherichia coli | 0.2 - 100 |

| Pseudomonas aeruginosa | <0.2 - 100 |

| Klebsiella pneumoniae | 0.39 |

These values indicate that dibekacin sulfate is particularly effective against gram-positive bacteria and select gram-negative strains, making it a valuable option in clinical settings where antibiotic resistance poses significant challenges.

Clinical Applications

Dibekacin sulfate has been utilized in various clinical scenarios:

- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria, thereby improving patient outcomes .

- Intrathoracic Administration : Administered intrathoracically in animal models with induced pleurisy, dibekacin sulfate showed promising serum levels, indicating effective local delivery for treating infections .

- Ocular Infections : In a case study involving patients with blepharitis, topical application of dibekacin sulfate resulted in significant symptom improvement compared to control groups .

Nephrotoxicity Studies

A critical concern associated with aminoglycoside antibiotics is nephrotoxicity. Research indicates that dibekacin can induce renal toxicity, assessed through blood urea nitrogen (BUN) levels in animal models. Modified derivatives of dibekacin have been investigated for reduced nephrotoxic effects:

- Dibekacin-di-N-methanesulfonate : Exhibited minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.

- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Demonstrated lower mortality and better body weight gain during prolonged treatments compared to the parent compound .

Research Applications

In addition to its clinical uses, dibekacin sulfate serves as a valuable tool in scientific research:

- Antibiotic Coating Studies : Investigations into the efficacy of dibekacin sulfate-coated indwelling catheters have shown its potential to release the antibiotic into urine over time, effectively delaying lower urinary tract infections .

- Fibrin Glue Studies : Adding dibekacin sulfate to fibrin glue decreased bacterial colonization likelihood, indicating its utility in surgical applications .

Mecanismo De Acción

Target of Action

Dibekacin sulfate, also known as Panimycin, is primarily targeted towards the 30S subunit of the bacterial ribosome . The 30S subunit is a crucial component of the protein synthesis machinery in bacteria, playing a key role in the initiation of translation and ensuring the accuracy of protein synthesis.

Mode of Action

Dibekacin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding interferes with the decoding site around nucleotide 1400 in the 16S subunit of the ribosome . The hindered interaction causes mRNA to be misread, and the incorrect amino acids are inserted into the protein .

Biochemical Pathways

The primary biochemical pathway affected by Dibekacin sulfate is the protein synthesis pathway in bacteria. By causing misreading of mRNA during translation, Dibekacin sulfate disrupts the normal functioning of this pathway, leading to the production of non-functional or toxic proteins . The downstream effects of this disruption include impaired cellular functions and eventual cell death .

Result of Action

The primary molecular effect of Dibekacin sulfate’s action is the disruption of protein synthesis, leading to the production of non-functional or toxic proteins . On a cellular level, this results in impaired cellular functions and eventual cell death . This makes Dibekacin sulfate effective in treating infections caused by bacteria, particularly those that are resistant to other antibiotics .

Análisis Bioquímico

Biochemical Properties

Dibekacin sulfate interacts with the 30S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, leading to the death of the bacteria

Cellular Effects

Dibekacin sulfate has been shown to be active against Kanamycin-resistant Escherichia coli and Pseudomonas aeruginosa

Molecular Mechanism

The molecular mechanism of Dibekacin sulfate involves binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction leads to changes in gene expression and can result in the death of the bacteria .

Métodos De Preparación

Dibekacin sulfate is synthesized from kanamycin B through a series of chemical modifications. The preparation process involves the removal of hydroxyl groups from the kanamycin molecule, resulting in the formation of 3’,4’-dideoxykanamycin B . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and column chromatography with weakly acidic cation exchange resin to isolate and purify the compound .

Análisis De Reacciones Químicas

Dibekacin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents . The major products formed from these reactions are typically derivatives of dibekacin with modified functional groups, which can alter its antibacterial properties .

Comparación Con Compuestos Similares

Dibekacin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and netilmicin . it is unique in its ability to target certain bacterial strains that are resistant to other aminoglycosides . This makes dibekacin sulfate a valuable option in the treatment of multi-drug resistant bacterial infections .

Actividad Biológica

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, primarily used in the treatment of severe gram-negative bacterial infections. This article explores its biological activity, efficacy, and safety based on various studies and findings from the literature.

Dibekacin sulfate has the molecular formula C18H39N5O12S and a molecular weight of approximately 549.59 g/mol. It functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria, which ultimately leads to cell death. This mechanism is crucial for its effectiveness against a variety of bacterial strains, particularly those resistant to other antibiotics.

Antimicrobial Efficacy

Dibekacin sulfate demonstrates broad-spectrum antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Staphylococcus epidermidis | 0.78 |

| Micrococcus flavus | 6.25 |

| Bacillus anthracis | 0.39 |

| Bacillus cereus | 1.56 |

| Escherichia coli | 0.2 - 100 |

| Pseudomonas aeruginosa | <0.2 - 100 |

| Klebsiella pneumoniae | 0.39 |

These values indicate that dibekacin sulfate is particularly potent against gram-positive bacteria and some gram-negative strains, making it an important option in clinical settings where resistance is a concern .

Nephrotoxicity Studies

One significant concern with aminoglycosides, including dibekacin sulfate, is nephrotoxicity. Studies have shown that dibekacin can induce renal toxicity, which has been assessed through blood urea nitrogen (BUN) levels in animal models. Research indicates that modified derivatives of dibekacin exhibit reduced nephrotoxic effects compared to the parent compound:

- Dibekacin-di-N-methanesulfonate : Minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.

- Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Showed lower mortality and better body weight gain compared to dibekacin sulfate during prolonged treatments .

Clinical Applications

Dibekacin sulfate has been utilized in various clinical settings, including:

- Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria .

- Intrathoracic Administration : Administered intrathoracically in rabbits with induced pleurisy showed promising serum levels, indicating effective local delivery for treating infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of dibekacin sulfate in treating severe infections:

- Case Study on Blepharitis : Patients treated with topical dibekacin sulfate showed significant improvement in symptoms compared to controls, supporting its use for ocular infections.

- Clinical Trials for Conjunctivitis : In randomized trials, patients receiving dibekacin demonstrated faster resolution of conjunctivitis symptoms compared to those on placebo.

Propiedades

Número CAS |

58580-55-5 |

|---|---|

Fórmula molecular |

C18H39N5O12S |

Peso molecular |

549.6 g/mol |

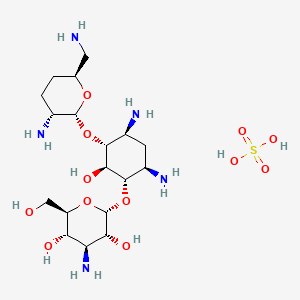

Nombre IUPAC |

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4) |

Clave InChI |

GXKUKBCVZHBTJW-UHFFFAOYSA-N |

SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

SMILES canónico |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dibekacin sulfate; Debecacin sulfate; EINECS 261-341-0; Orbicin; Panimycin. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.